N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including a dioxin ring, a thiazole ring, a thiophene ring, and a pyrrolidine ring. These rings are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple rings in the molecule suggests that it may have a fairly rigid structure. The sulfur atoms in the thiazole and thiophene rings could potentially act as points of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present would all influence its properties .Scientific Research Applications
1. Heterocyclic Synthesis
The compound is involved in the synthesis of heterocyclic compounds. For instance, it participates in the synthesis of thiophenylhydrazonoacetates, leading to the creation of various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant relevance in pharmaceutical and material sciences due to their diverse biological and chemical properties (Mohareb et al., 2004).
2. Antimicrobial and Docking Studies
The compound has been utilized in the synthesis of complex molecules that are evaluated for antimicrobial properties. For example, derivatives like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and subjected to biological evaluation and molecular docking studies, indicating their potential application in the development of new antimicrobial agents (Talupur et al., 2021).
3. Microwave-Assisted Synthesis
This compound is involved in the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. This method is noted for its environmentally friendly approach, faster reaction rates, better yields, and the derivatives synthesized have shown significant antibacterial and antifungal activities, making them relevant in the field of medicinal chemistry (Raval et al., 2012).
Mechanism of Action
Target of action
The compound contains a 1,4-benzodioxin subunit , which is found in a variety of biologically active compounds. These compounds often have anti-inflammatory properties and have been studied for their potential therapeutic effects .
Biochemical pathways
Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
Many compounds with a 1,4-benzodioxin subunit are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
Compounds with a 1,4-benzodioxin subunit often have anti-inflammatory effects and may affect cell signaling pathways .
Safety and Hazards
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c24-19(15-3-1-7-23(15)31(25,26)18-4-2-10-29-18)22-20-21-14(12-30-20)13-5-6-16-17(11-13)28-9-8-27-16/h2,4-6,10-12,15H,1,3,7-9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSRRVLGAAOGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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